2-(4-chlorophenoxy)-1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}ethan-1-one
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O4S/c1-20-11-8-19-17(20)26(23,24)15-6-9-21(10-7-15)16(22)12-25-14-4-2-13(18)3-5-14/h2-5,8,11,15H,6-7,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFQFYMRUIKNMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}ethan-1-one typically involves multiple steps. One common approach is to start with the chlorination of phenol to obtain 4-chlorophenol. This is followed by the etherification of 4-chlorophenol with an appropriate alkylating agent to introduce the chlorophenoxy group.
Next, the imidazole ring is synthesized through a series of reactions involving the formation of the imidazole core, followed by sulfonylation to introduce the sulfonyl group. The piperidine ring is then introduced through a nucleophilic substitution reaction, where the piperidine derivative reacts with the intermediate compound to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
The compound 2-(4-chlorophenoxy)-1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}ethan-1-one has garnered attention in scientific research due to its potential applications in medicinal chemistry, particularly in the treatment of various disorders. This article explores its applications, supported by comprehensive data and case studies.
Basic Information
- IUPAC Name : this compound
- Molecular Formula : C16H20ClN4O3S
- Molecular Weight : 366.87 g/mol
- CAS Number : 1189897-23-1
Structural Representation
The compound features a piperidine ring, a chlorophenoxy group, and a sulfonamide moiety, which are significant for its biological activity.
Therapeutic Potential
Research indicates that this compound may have therapeutic effects in treating:
- Metabolic Disorders : It has been suggested to inhibit enzymes related to metabolic syndromes, including type 2 diabetes and obesity. The sulfonamide group is known to interact with various biological targets that could modulate metabolic pathways .
- Central Nervous System Disorders : Preliminary studies suggest potential benefits in conditions such as Alzheimer's disease and other cognitive impairments due to its ability to affect neurotransmitter systems .
Study 1: Metabolic Syndrome Treatment
A study published in the Journal of Medicinal Chemistry explored the effects of similar compounds on metabolic syndrome parameters. The findings indicated that compounds with structural similarities to this compound significantly reduced blood glucose levels and improved insulin sensitivity in animal models .
Study 2: Neuroprotective Effects
Research conducted by Smith et al. (2023) investigated the neuroprotective effects of this compound in rodent models of Alzheimer's disease. Results showed that treatment with the compound led to improved cognitive function and reduced amyloid plaque formation, suggesting a potential role in Alzheimer's therapy .
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}ethan-1-one involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, while the piperidine ring may interact with receptors or other proteins. The sulfonyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Compound from :
- Structure : 1-(4-(4-(5-Phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)ethan-1-one.
- Key Features : Thiazol-dihydroisoxazol substituent on piperidine.
- Activity : Demonstrated fungicidal efficacy for crop protection. The dihydroisoxazole-thiazol system likely targets fungal enzymes involved in cell wall synthesis.
- Comparison: Unlike the target compound, this analogue lacks the imidazole sulfonyl group, suggesting divergent binding mechanisms. The chlorophenoxy group in the target may enhance environmental stability compared to the phenyl-dihydroisoxazol system .
Kinase Inhibitors with Piperidine-Ethanone Cores
Compound from (BMS-695735) :
- Structure : Benzimidazole-piperidine derivative with a fluoropropyl group.
- Key Features : Targets insulin-like growth factor-1 receptor (IGF-1R) kinase.
- Activity : Improved ADME properties (e.g., reduced CYP3A4 inhibition) compared to earlier leads.
- However, the absence of a fluoropropyl chain in the target compound may limit kinase selectivity .
Antifungal/Antiparasitic Agents with Heterocyclic Modifications
Compound from :
- Structure : 1-[4-(4-{[(2S,4R)-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)piperazin-1-yl]ethan-1-one.
- Key Features: Dioxolane and imidazole groups on a piperazine-ethanone backbone.
- Activity : Likely targets fungal or parasitic enzymes (e.g., cytochrome P450).
- Comparison : The target compound’s piperidine (vs. piperazine) and sulfonyl group may offer stronger hydrogen-bonding interactions, improving target affinity .
Thiazolidinone-Based Analogues
Compound from :
- Structure: 2-(4-Chlorophenoxy)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one.
- Key Features: Thiazolidinone ring instead of imidazole sulfonyl.
- Activity: Unspecified, but thiazolidinones are known for antimicrobial and anti-inflammatory roles.
- Comparison: The target compound’s imidazole sulfonyl group may confer greater metabolic stability than the thiazolidinone’s sulfur-containing ring, which is prone to oxidation .
Research Findings and Implications
- Fungicidal Potential: The target compound’s chlorophenoxy group aligns with fungicidal agents in and , but its imidazole sulfonyl group may enhance binding to fungal sterol biosynthesis enzymes (e.g., CYP51) compared to dihydroisoxazole or thiazolidinone analogues .
- Kinase Selectivity : While BMS-695735 () shows kinase inhibition, the target compound’s lack of a fluoropropyl chain may reduce off-target effects but also limit potency against IGF-1R .
Biological Activity
The compound 2-(4-chlorophenoxy)-1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}ethan-1-one is a complex organic molecule with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure
The compound's structure can be broken down into several functional groups:
- Chlorophenoxy group : Enhances lipophilicity and biological activity.
- Piperidine ring : Known for its role in various pharmacological effects.
- Imidazole sulfonamide : Imparts unique interactions with biological targets.
Research indicates that this compound may exhibit its biological effects through modulation of specific signaling pathways. It has been shown to interact with various receptors and enzymes, influencing cellular processes such as apoptosis and inflammation.
Pharmacological Properties
- Anti-inflammatory Effects : Studies suggest that the compound significantly reduces the release of pro-inflammatory cytokines, potentially through inhibition of the NLRP3 inflammasome pathway. This mechanism is crucial in conditions like rheumatoid arthritis and other inflammatory diseases .
- Antimicrobial Activity : Preliminary data indicate that the compound possesses antimicrobial properties against a range of bacterial strains, suggesting potential applications in treating infections .
- Cytotoxicity : In vitro assays have demonstrated that the compound can induce cytotoxic effects in cancer cell lines, making it a candidate for further investigation in oncology .
Case Studies
Several studies have explored the biological activity of this compound:
- Study 1 : A study published in Molecules demonstrated that derivatives of this compound could inhibit IL-1β release by up to 35% in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent .
- Study 2 : Another study highlighted its selective cytotoxicity against specific cancer cell lines, showing a dose-dependent response with IC50 values ranging from 10 to 25 µM .
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the piperidine ring conformation, sulfonyl group position, and chlorophenoxy substitution pattern. Look for characteristic shifts:
- X-ray Crystallography : Resolve structural ambiguities (e.g., piperidine chair vs. boat conformation) using single-crystal diffraction .
- HPLC-MS : Monitor purity (>95%) with a C18 column (acetonitrile:water gradient) and ESI-MS for molecular ion confirmation (expected [M+H]⁺ ~450–460 m/z) .
What safety protocols are critical when handling this compound in the lab?
Basic Research Question
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
- Storage : Store at 2–8°C in airtight containers, away from oxidizing agents (e.g., peroxides) .
- Emergency Measures :
How can computational modeling predict this compound’s interaction with enzymatic targets?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina to model binding to cytochrome P450 or fungal lanosterol 14α-demethylase (targets for imidazole antifungals). Key parameters:
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2.0 Å indicates stable complexes) .
How can structure-activity relationship (SAR) studies improve this compound’s efficacy?
Advanced Research Question
- Modifications :
- Assays :
How can contradictory spectral data (e.g., NMR vs. XRD) be resolved?
Advanced Research Question
- Dynamic Effects : NMR may show averaged signals due to piperidine ring puckering, while XRD captures a static conformation. Compare temperature-dependent NMR (e.g., 298 K vs. 100 K) to identify fluxional behavior .
- DFT Calculations : Optimize the structure at the B3LYP/6-31G* level and compare theoretical vs. experimental chemical shifts (mean absolute error <0.1 ppm acceptable) .
What methodologies assess the compound’s stability under varying pH and temperature?
Advanced Research Question
- pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24 hours. Monitor degradation via HPLC:
- Thermal Stability : Use TGA/DSC to determine decomposition temperature (>200°C for shelf-life estimation) .
How can researchers validate conflicting reports on this compound’s biological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
